Difluoro(iodo)methane
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Overview
Description
Difluoro(iodo)methane, also known as Fluoroiodomethane, is a halomethane with the formula FCH2I . It is a colorless liquid and is used as a reagent for the introduction of the fluoromethyl (FCH2) group .
Synthesis Analysis
Difluoro(iodo)methane is prepared by the fluorination of methylene iodide . Its isotopomer [18F]fluoroiodomethane is used for fluoromethylation of radiopharmaceuticals .Chemical Reactions Analysis
Difluoro(iodo)methane is involved in difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .Physical And Chemical Properties Analysis
Difluoro(iodo)methane has a density of 2.4±0.1 g/cm3, a boiling point of 22.1±8.0 °C at 760 mmHg, and a vapor pressure of 841.5±0.0 mmHg at 25°C . It has an enthalpy of vaporization of 25.8±3.0 kJ/mol and a flash point of -8.4±5.6 °C .Scientific Research Applications
Synthesis and Reaction with Alkenes
Difluoroiodomethane can be synthesized from difluorocarbene precursors such as FSO2CF2COF, FSO2CF2CO2H, FSO2CF2CO2Me, and XCF2CO2M . These precursors react with Kl to produce Difluoroiodomethane in high yields . Furthermore, Difluoroiodomethane can react smoothly with alkenes or alkynes in the presence of Na2S2O4 to produce difluoromethylated adducts .
Difluoromethylation Processes
Difluoroiodomethane plays a crucial role in difluoromethylation processes . These processes are based on X–CF2H bond formation where X can be C (sp), C (sp2), C (sp3), O, N, or S . The invention of multiple difluoromethylation reagents has significantly advanced this field of research .
Thermophysical and Thermochemical Applications
Difluoroiodomethane has a molecular weight of 177.9199 , which makes it suitable for various thermophysical and thermochemical applications . The National Institute of Standards and Technology (NIST) provides data on these applications under the NIST Standard Reference Data Program .
Safety and Hazards
Future Directions
Future research directions should focus on difluoromethylation that make use of inexpensive reagents, feedstock chemicals, and operationally simple procedures . Furthermore, there are still gaps in the area of C(sp2)–CF2H bond formation such as meta-selective C–H difluoromethylation of (hetero)arenes or decarboxylative .
Mechanism of Action
- The primary target of Difluoroiodomethane is not well-documented in the literature. However, it is known to interact with certain functional groups in organic molecules due to its reactivity as a difluorocarbene precursor .
Target of Action
Mode of Action
properties
IUPAC Name |
difluoro(iodo)methane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHF2I/c2-1(3)4/h1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLFMGDEEXOKHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHF2I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379419 |
Source
|
Record name | Difluoroiodomethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.920 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Difluoroiodomethane | |
CAS RN |
1493-03-4 |
Source
|
Record name | Difluoroiodomethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Difluoroiodomethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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